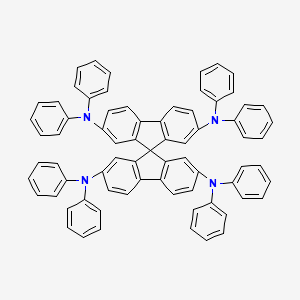

Spiro-TAD

Vue d'ensemble

Description

Spiro-TAD (Spiro-Tetrahydroisoquinoline-3,4-dione) is a synthetic molecule that has been used in a variety of scientific applications and experiments. It is a small, water-soluble molecule that can be used as a tool for a range of biochemical and physiological studies.

Applications De Recherche Scientifique

1. Matériau de Transport de Trous dans les Cellules Solaires à Pérovskite Les dérivés de Spiro-TAD, en particulier le spiro-OMeTAD, sont largement utilisés comme matériaux de transport de trous (HTM) dans les cellules solaires à pérovskite (PSC). Ils jouent un rôle crucial dans les performances de l’appareil en facilitant le transport des trous de la couche de pérovskite vers l’anode. L'efficacité et la stabilité des PSC sont considérablement influencées par les propriétés du HTM .

Diodes Organiques Émettrices de Lumière (OLED)

Dans les OLED, les composés spiro comme le this compound sont utilisés pour leurs capacités de transfert de charge à travers l’espace. Cette propriété est exploitée pour construire des matériaux de fluorescence retardée activée thermiquement (TADF) efficaces, qui sont essentiels pour améliorer l’efficacité d’émission de lumière des OLED .

Problèmes de Stabilité et de Dégradation

Les composés this compound sont examinés de près pour leurs problèmes de stabilité à long terme et de dégradation. Des facteurs tels que la température, les additifs, la qualité du film et les conditions environnementales peuvent influencer le processus de dégradation. La recherche est en cours pour relever ces défis afin d’améliorer la longévité et la fiabilité des dispositifs utilisant le this compound .

Mécanisme D'action

Target of Action

The primary target of 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene, also known as Spiro-TAD, is the hole-transporting layer (HTL) in perovskite solar cells (PSCs) . The HTL plays a crucial role in the efficient operation of PSCs by facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode .

Mode of Action

This compound interacts with its target, the HTL, by enhancing its conductivity. This is usually achieved by oxidizing a portion of the this compound molecules using various dopants . The oxidized this compound then facilitates the transport of holes from the perovskite layer to the electrode, thereby improving the efficiency of the PSCs .

Biochemical Pathways

The action of this compound affects the electron-hole diffusion pathway in PSCs. The enhanced conductivity of the HTL due to the oxidized this compound allows for longer diffusion lengths for electrons and holes, contributing to the high absorption coefficient and low material cost of PSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its stability and degradation in the PSCs. It was found that oxidized this compound is readily reduced to the neutral molecule upon interaction with all five perovskite compositions . This reduction reaction is greatly enhanced at elevated temperatures .

Result of Action

The result of this compound’s action is an increase in the power conversion efficiency of PSCs . The long-term stability of the devices is insufficient and needs to be addressed before market entry . The observed sensitivity of the oxidized this compound to ion diffusion, especially at elevated temperatures, causes a decrease in the conductivity observed in the doped films of this compound, and it also contributes significantly to a drop in the performance of PSCs operated under prolonged thermal stress .

Action Environment

Environmental factors such as moisture and oxygen ingress, UV light, electrical bias, temperature, and their variation influence the action, efficacy, and stability of this compound . For example, diffusion of iodide ions from the perovskite layer is the main cause for the reduction reaction of oxidized this compound, which is greatly enhanced at elevated temperatures . This sensitivity to ion diffusion and temperature causes a decrease in the performance of PSCs operated under prolonged thermal stress .

Propriétés

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCTQVBZYBPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H52N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583205 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189363-47-1 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Spiro-TAD consists of two fluorene units linked by a spiro carbon atom, with each fluorene bearing two diphenylamine groups. This unique spiro-linkage contributes to its distinct optical and electronic properties. [] The material exhibits a maximum absorption peak at 415 nm and possesses a bandgap of 2.98 eV, as determined by absorption and emission spectroscopy. []

A: this compound possesses a high hole mobility, meaning it efficiently transports positive charges (holes) within the OLED device. [] This property makes it suitable as a hole transport layer (HTM), facilitating the movement of holes from the anode towards the emissive layer, where they recombine with electrons to generate light. [, , ]

A: Research indicates that by optimizing solution-deposition conditions, such as solvent and concentration, this compound films fabricated via solution processing can achieve comparable charge transport properties to those prepared by traditional vacuum deposition. [] This finding highlights the potential of solution processing as a cost-effective alternative for large-scale device fabrication.

A: The amorphous morphology of this compound contributes to its excellent temperature stability in OLED devices. [, ] This stability stems from the material's high glass transition temperature (Tg), which prevents crystallization and maintains its amorphous structure even at elevated temperatures.

A: Compared to OLEDs using other materials, incorporating this compound as the HTM significantly improves device stability at higher temperatures. Studies have shown minimal performance degradation in this compound-based OLEDs even when exposed to temperatures up to 140°C. [, ] This enhanced thermal stability makes this compound particularly attractive for applications requiring robust operation under demanding conditions.

A: Yes, this compound has also been explored as a potential HTM in Dye-Sensitized Solar Cells (DSSCs). [, ] Researchers are actively investigating its effectiveness in facilitating hole transport within DSSC architectures and its impact on overall device efficiency.

A: While liquid electrolytes are commonly used in DSSCs, they pose challenges related to leakage and long-term stability. this compound, as a solid-state HTM, offers potential advantages in terms of device longevity and stability by eliminating the issues associated with liquid components. []

A: Yes, research has shown that this compound can be effectively p-doped using strong molecular dopants like F6-TCNNQ (2,2′‐(perfluoronaphthalene‐2,6‐diylidene)dimalononitrile). [] This doping process enhances the conductivity of this compound by increasing the concentration of charge carriers, making it even more suitable for use in electronic devices.

A: The interaction between this compound and F6-TCNNQ during doping leads to significant changes in the film morphology. [] Understanding these morphological alterations is crucial for optimizing device performance as it can influence charge transport properties.

A: Yes, studies have investigated magnetoresistance (MR) effects in this compound-based field-effect transistors (FETs). [, ] These investigations provide insights into the charge transport mechanisms within this compound and its potential for spintronic applications, which exploit both the charge and spin of electrons.

A: Research has highlighted the significance of interface engineering in this compound devices. For instance, the treatment of the gate dielectric surface in FETs or the incorporation of interlayers can significantly impact device performance by influencing charge injection and transport. [, ]

A: Yes, theoretical studies utilizing quantum-chemical calculations have been conducted to understand the charge transport parameters in this compound and related compounds. [] These studies help elucidate the relationship between molecular structure, electronic properties, and charge transport behavior.

A: The spirobifluorene core provides a rigid and three-dimensional structure to this compound and its derivatives. [, ] This structural feature contributes to the high glass transition temperatures observed in these compounds, leading to enhanced thermal stability in device applications.

A: Theoretical studies have shown that varying the substituents on the spirobifluorene core can significantly influence the electronic properties and charge transport parameters of this compound derivatives. [] This highlights the possibility of fine-tuning the material's properties through chemical modification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.